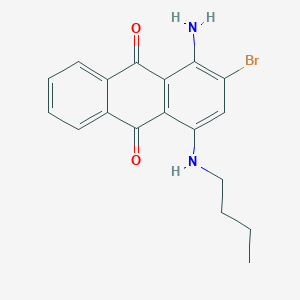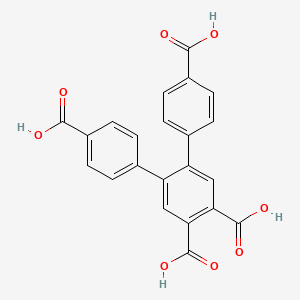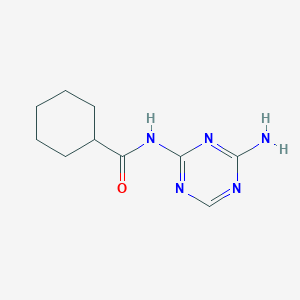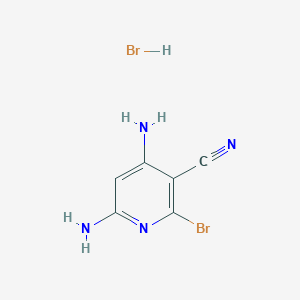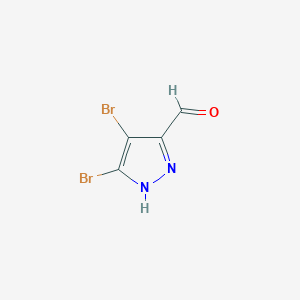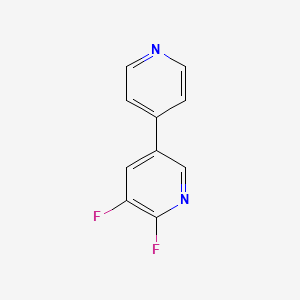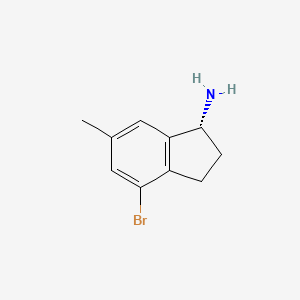
1H-Inden-1-amine,4-bromo-2,3-dihydro-6-methyl-,(1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- is a chiral compound belonging to the class of indene derivatives. This compound features a bromine atom at the 4-position, a methyl group at the 6-position, and an amine group at the 1-position of the indene ring system. The (1R)- configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- can be synthesized through several methods. One common approach involves the bromination of 2,3-dihydro-6-methyl-1H-indene, followed by amination. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination can be achieved using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. For example, palladium-catalyzed amination reactions can be employed to achieve high selectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into more saturated derivatives.
Coupling Reactions: The amine group can participate in coupling reactions, such as forming amides or ureas with carboxylic acids or isocyanates.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-2,3-dihydro-6-methyl-1H-indene.
Oxidation: Products like 4-bromo-2,3-dihydro-6-methyl-1H-indene-1-one.
Reduction: Products like 4-bromo-2,3-dihydro-6-methyl-1H-indane.
Applications De Recherche Scientifique
1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine and methyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1H-Inden-1-amine, 4-chloro-2,3-dihydro-6-methyl-, (1R)-
- 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-6-methyl-, (1R)-
- 1H-Inden-1-amine, 4-iodo-2,3-dihydro-6-methyl-, (1R)-
Comparison: Compared to its analogs with different halogens, 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)- may exhibit distinct reactivity and biological activity due to the unique properties of the bromine atom. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of 1H-Inden-1-amine, 4-bromo-2,3-dihydro-6-methyl-, (1R)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C10H12BrN |
|---|---|
Poids moléculaire |
226.11 g/mol |
Nom IUPAC |
(1R)-4-bromo-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5,10H,2-3,12H2,1H3/t10-/m1/s1 |
Clé InChI |
ZTVOBQOGJGGIJZ-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC2=C(CC[C@H]2N)C(=C1)Br |
SMILES canonique |
CC1=CC2=C(CCC2N)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


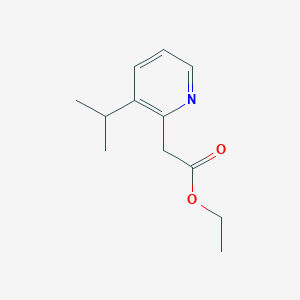
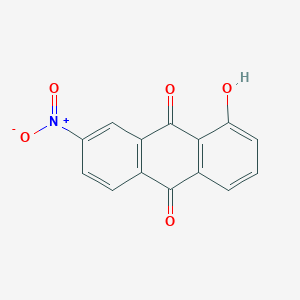
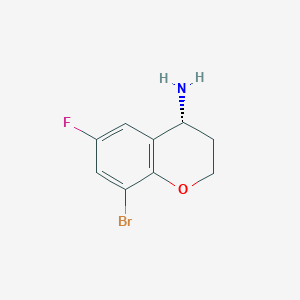
copper](/img/structure/B13133436.png)

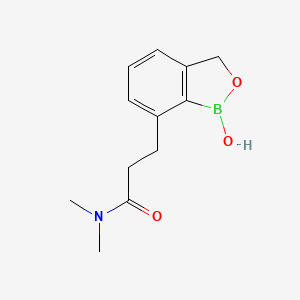
![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)
